molecular formula C19H17N5O2 B2452180 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1357797-03-5

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide

Numéro de catalogue: B2452180
Numéro CAS: 1357797-03-5
Poids moléculaire: 347.378
Clé InChI: XGZRNZGBSUKPHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a compound that belongs to the class of heterocyclic compounds It combines the triazoloquinoxaline core, which is known for its diverse biological activities, with a tolylacetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method begins with the formation of the triazoloquinoxaline core through cyclization reactions. The acetamide group is then introduced via an amidation reaction using o-toluidine as a precursor.

  • Cyclization Reaction: : The initial cyclization involves the reaction of 3-nitroaniline with formic acid and subsequent treatment with hydrazine to yield the triazoloquinoxaline core.

  • Amidation Reaction: : The final step involves the reaction of the triazoloquinoxaline intermediate with acetic anhydride and o-toluidine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors to ensure efficient and high-yield synthesis. Reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to achieve the best results.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tolyl moiety, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

  • Substitution: : The acetamide group can participate in nucleophilic substitution reactions, replacing the acetyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: : Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific hydrazino derivatives with acetylacetone or similar reagents to form the triazoloquinoxaline structure. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives containing the triazoloquinoxaline scaffold have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism often involves inhibition of specific kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and metastasis.

CompoundCell LineIC50 Value (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of quinoxaline and triazole exhibit significant antibacterial and antifungal activities against pathogens like Mycobacterium smegmatis and Candida albicans . The presence of specific functional groups appears to be essential for enhancing these activities.

PathogenActivity Level
Mycobacterium smegmatisSignificant
Pseudomonas aeruginosaModerate
Candida albicansNotable

Inhibition of Kinases

Another promising application is in the development of kinase inhibitors. The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell division and survival. For example, it has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1), which is critical in cancer progression .

Case Studies

Several case studies have been documented on the effectiveness of this compound:

  • Case Study on Anticancer Activity : A study evaluated a series of triazoloquinoxaline derivatives against multiple cancer cell lines, demonstrating that modifications in the aromatic side chains significantly affected their anticancer potency.
  • Antimicrobial Screening : Another study focused on synthesizing various quinoxaline derivatives and testing their antimicrobial activity against a panel of bacteria and fungi, revealing promising results for some compounds.

Mécanisme D'action

Molecular Targets and Pathways

The compound exerts its effects through interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit the activity of specific enzymes involved in metabolic pathways or modulate receptor function, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide: : Differing by the position of the methyl group on the tolyl moiety.

  • 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide: : Another positional isomer with potential similar applications.

  • 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(phenyl)acetamide: : Lacking the methyl group, leading to differences in pharmacological properties.

Unique Attributes

What sets 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide apart is the specific arrangement of the tolylacetamide moiety, which can confer unique binding properties and biological activities compared to its analogs.

There you go! Hope it gives you some deep insights. Anything else you want to explore?

Activité Biologique

The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a derivative of quinoxaline and triazole, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and specific case studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. For example, the formation of triazole derivatives from 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone has been documented, resulting in significant yields of related compounds . The synthetic pathways are critical as they influence the biological activity of the resulting compounds.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit promising anticancer properties. For instance:

  • IC50 Values : Compounds related to the triazoloquinoxaline structure have shown IC50 values in the low micromolar range against various cancer cell lines. One study reported IC50 values as low as 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines .
  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, some derivatives have been noted to inhibit c-Met kinase, a target associated with tumor growth and metastasis .

Antiviral Activity

In addition to anticancer effects, certain quinoxaline derivatives have shown antiviral activity. A study indicated that some compounds exhibited protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than standard antiviral agents . This suggests a broader application for these compounds in virology.

Other Biological Activities

The compound also exhibits other pharmacological potentials such as:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : Certain structures within this class have been linked to anti-inflammatory responses, making them candidates for treating inflammatory diseases .

Case Studies

StudyCompoundActivityIC50 ValueCell Line
Quinoxaline derivativeAnticancer1.9 µg/mLHCT-116
Triazoloquinoxalinec-Met kinase inhibition48 nMN/A
Quinoxaline-based antiviralAntiviralEC50 = 287.1 mg/mLTMV

Propriétés

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-7-3-4-8-14(12)20-17(25)11-23-15-9-5-6-10-16(15)24-13(2)21-22-18(24)19(23)26/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZRNZGBSUKPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.